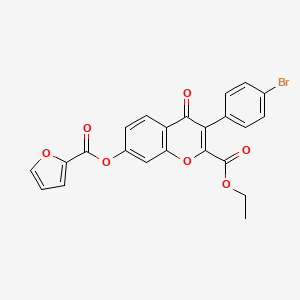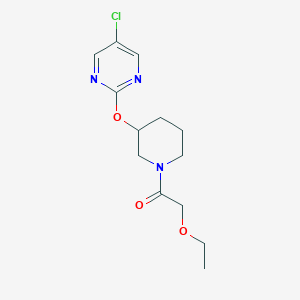
3-Isopropoxy-4-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-4-methylaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO . It is used in various chemical reactions and is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom in the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.69 . It is a solid at room temperature and is typically stored in an inert atmosphere .Scientific Research Applications
Antibacterial Applications
- Synthesis and Antibacterial Activity : The compound 3-Isopropoxy-4-methylaniline hydrochloride has been utilized in synthesizing various derivatives with potent antibacterial properties against Gram-positive bacteria. These derivatives, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have demonstrated significant inhibition of bacterial DNA polymerase IIIC and considerable antibacterial activity in culture. Some derivatives also protected mice from lethal bacterial infections, showcasing their therapeutic potential (Zhi et al., 2005).
Chemical Synthesis and Characterization
- Catalytic Applications : A derivative of this compound, specifically 2,2‘-methylenebis(4-chloro-6-isopropyl-3-methylphenol), has been explored for its role in catalyzing the ring-opening polymerization of lactones. This demonstrates the compound's potential application in polymer chemistry and materials science (Chen et al., 2001).
Biochemical Investigations
- Metabolism and Binding Studies : Studies on similar compounds, such as 4-chloro-2-methylaniline, provide insights into the biochemical behavior of this compound. These studies focused on understanding how these compounds bind to proteins and DNA, contributing to a deeper understanding of their interaction at a molecular level and their potential carcinogenic properties (Hill et al., 1979).
Pharmaceutical Applications
- Potential in Pharmacology : The synthesis of compounds related to this compound, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, shows potential applications in pharmacology. These compounds exhibit promising biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects (Popov et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-propan-2-yloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPEQTYCXMYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)
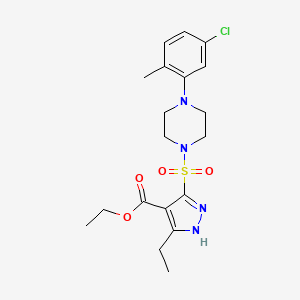
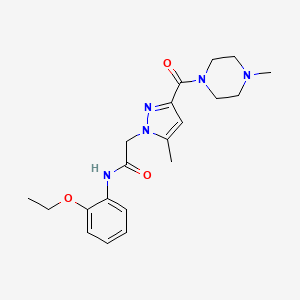
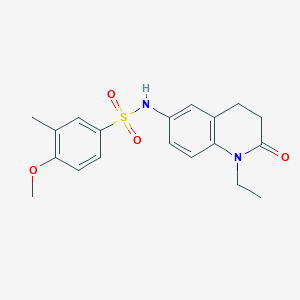

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate](/img/structure/B3003043.png)
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)
![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)
